1-Ethyl-5-methoxy-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-ethyl-5-methoxypyrazol-4-amine |
InChI |
InChI=1S/C6H11N3O/c1-3-9-6(10-2)5(7)4-8-9/h4H,3,7H2,1-2H3 |
InChI Key |
LYTMSHYMNUEMAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)N)OC |
Origin of Product |
United States |
Preparation Methods
Specific Preparation Route for 1-Ethyl-5-methoxy-1H-pyrazol-4-amine
Given the structure, a plausible synthetic route involves:
Step 1: Formation of 1-Ethyl-1H-pyrazol-4-amine core
Literature reports preparation of 1-ethyl-1H-pyrazol-4-amine by substitution reactions or condensation of ethyl-substituted hydrazines with appropriate β-ketonitriles. For example, 1-ethyl-1H-pyrazol-4-amine is used as a key intermediate in various syntheses.
Step 2: Introduction of the methoxy group at C-5
The methoxy substituent at the 5-position can be introduced via selective electrophilic substitution or by using a methoxy-substituted β-ketonitrile precursor. Alternatively, methylation of a hydroxy group at C-5 (if accessible) using methylating agents like dimethyl sulfate or methyl iodide under basic conditions can yield the methoxy substituent.
Step 3: Purification and characterization
After synthesis, purification is typically done by recrystallization or chromatography. Characterization includes NMR (proton and carbon), mass spectrometry, and sometimes X-ray crystallography for structural confirmation.
Example Reaction Conditions and Yields
While exact data for 1-Ethyl-5-methoxy-1H-pyrazol-4-amine is scarce, analogous compounds such as 1-ethyl-1H-pyrazol-4-amine have been prepared under the following conditions:
| Parameter | Details |
|---|---|
| Starting materials | β-Ketonitrile derivatives, hydrazines |
| Solvent | Ethanol, Dimethylformamide (DMF) |
| Temperature | Room temperature to reflux (60–120 °C) |
| Reaction time | Several hours to overnight |
| Base | Potassium carbonate or other mild bases |
| Yield | Moderate to good (40–80%) |
These conditions can be adapted to introduce the methoxy group either pre- or post-pyrazole formation.
Analytical Data and Structural Confirmation
For related compounds, spectral data are available:
- NMR (1H, 300–500 MHz, DMSO-d6): Typical signals include triplets and quartets for ethyl groups, singlets for aromatic protons, and characteristic shifts for amino and methoxy protons.
- Mass Spectrometry (ESI+): Molecular ion peaks corresponding to the protonated molecule confirm molecular weight.
- X-ray Crystallography: Used for confirming molecular structure and hydrogen bonding patterns in related pyrazole derivatives.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of β-ketonitrile precursor | Varies depending on substituents | May include methoxy substitution here |
| 2 | Condensation with ethyl-substituted hydrazine | Ethanol or DMF, base, heat | Forms 1-ethyl-1H-pyrazol-4-amine core |
| 3 | Introduction of methoxy group (if not in step 1) | Methylating agent, base, solvent | Selective methylation at C-5 position |
| 4 | Purification | Recrystallization, chromatography | Ensures product purity |
| 5 | Characterization | NMR, MS, X-ray crystallography | Confirms structure and purity |
Research Findings and Notes
- The condensation of β-ketonitriles with hydrazines remains the most efficient and versatile method for 5-aminopyrazole synthesis, allowing for diverse substitution patterns.
- Methoxy substitution can be introduced either by using methoxy-functionalized starting materials or by post-synthetic methylation.
- The ethyl group at N-1 is typically introduced via the use of ethyl-substituted hydrazines or alkylation of the pyrazole nitrogen.
- Purity and yield optimization depend heavily on reaction conditions such as solvent choice, temperature, and reaction time.
- Analytical techniques including NMR and MS are essential for confirming the substitution pattern and molecular identity.
The preparation of 1-Ethyl-5-methoxy-1H-pyrazol-4-amine is best approached through the condensation of appropriately substituted β-ketonitriles with ethyl-substituted hydrazines, followed by selective introduction or retention of the methoxy group at the 5-position. Reaction conditions typically involve mild bases, polar solvents like ethanol or DMF, and controlled heating. Purification and characterization steps ensure the integrity of the final compound. This methodology aligns with established synthetic strategies for 5-aminopyrazoles and substituted pyrazoles in medicinal chemistry research.
Chemical Reactions Analysis
1-Ethyl-5-methoxy-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include organic solvents such as ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted pyrazoles and their derivatives .
Scientific Research Applications
1-Ethyl-5-methoxy-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-methoxy-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine (CAS: 1497999-11-7)
- Substituents : Ethoxy (5-position), ethyl (3-position), methyl (1-position).
- Key Differences : Replacing the methoxy group in the target compound with ethoxy increases hydrophobicity and may alter metabolic stability. The additional methyl group at the 1-position introduces steric effects that could influence binding affinity in biological systems .
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine
- Substituents : Ethyl (1-position), methyl (4-position), and a pyrazole-methyl linkage.
- Key Differences: The presence of a pyrazole-methyl bridge creates a bispyrazole structure, enhancing molecular rigidity compared to the monomeric target compound. This structural feature could impact crystallinity and intermolecular interactions .
4-[(Ethoxyimino)(phenyl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one
- Substituents: Ethoxyimino-phenyl and phenyl groups at the 4- and 2-positions, respectively.
Physicochemical Properties
Notes:
- The ethoxy group in 5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine increases its molecular weight by ~16 g/mol compared to the methoxy-containing target compound.
- Bulky substituents, such as the isopropylphenyl group in the C₁₄H₁₉N₃ derivative, significantly elevate molecular weight and steric hindrance, which may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
